molecular formula C13H13ClN2O2 B1600169 Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 709654-29-5

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1600169
M. Wt: 264.71 g/mol
InChI Key: LHVLVYGKPASASS-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1H-pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1-(3-chlorophenyl)-1H-tetrazole-5-carboxylate have been synthesized through various reactions . The synthesis of pyrazole derivatives often involves the reaction of 1,3-diketones with hydrazines .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is synthesized through various chemical reactions, such as the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This compound has been characterized using techniques like NMR, mass spectral analysis, and X-ray diffraction studies (Achutha et al., 2017).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate and its derivatives have been evaluated for their antimicrobial properties. Compounds synthesized from this chemical have shown promising results in inhibiting microbial growth (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Anticancer Potential : Some derivatives of this compound have exhibited higher anticancer activity than certain reference drugs, suggesting their potential in cancer therapy (Hafez et al., 2016).

Chemical Properties and Applications

  • Chemical Properties : Studies on the molecular structure of this compound indicate that it is stabilized by intramolecular hydrogen bonds and π-π interactions. These structural characteristics contribute to the chemical stability and reactivity of the compound (Achutha et al., 2017).
  • Use in Synthesizing Other Compounds : This chemical serves as a precursor for synthesizing a variety of other compounds, including those with potential applications in agriculture as chemical hybridizing agents (Beck, Lynch, & Wright, 1988).

Crystallography and Molecular Interactions

  • Crystallographic Studies : The crystallographic analysis of this compound provides insights into its molecular interactions and stability. These studies are essential for understanding its behavior in various chemical environments (Achutha et al., 2017).

properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-7-9(2)15-16(12)11-6-4-5-10(14)8-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLVYGKPASASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446548
Record name 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

CAS RN

709654-29-5
Record name 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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